Calcium iodide

Overview

Description

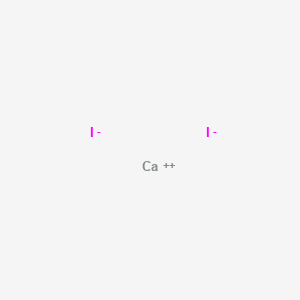

Calcium iodide (chemical formula CaI2) is the ionic compound of calcium and iodine. This colorless deliquescent solid is a salt that is highly soluble in water. Its properties are similar to those for related salts, such as calcium chloride . It is used in photography and is also used in cat food as a source of iodine .

Synthesis Analysis

Calcium iodide is commonly synthesized through the direct reaction of its constituent elements, calcium and iodine. This reaction involves the combination of calcium metal with iodine under heat, which results in the formation of calcium iodide . The chemical equation for this reaction can be represented as:

It can also be prepared from calcium carbonate or calcium oxide with hydroiodic acid (HI) . These reactions yield a hydrated form of calcium iodide, often represented as .Molecular Structure Analysis

Calcium iodide has a hexagonal crystalline structure that is composed of calcium cations (Ca2+) and iodide anions (I−) held together by ionic bonds. The calcium ions are located at the centers of hexagonal prisms, with the iodide ions occupying the vertices of the prism .

Chemical Reactions Analysis

Calcium iodide can be formed by treating calcium carbonate, calcium oxide, or calcium hydroxide with hydroiodic acid . The chemical equation for this reaction can be represented as:

Calcium iodide slowly reacts with oxygen and carbon dioxide in the air, liberating iodine, which is responsible for the faint yellow color of impure samples . The chemical equation for this reaction can be represented as:Physical And Chemical Properties Analysis

The molar mass of calcium iodide is 293.887 g/mol, indicating that one molecule of this compound comprises one calcium atom (Ca) and two iodine atoms (I) . Calcium iodide is a white or greyish-white crystalline solid in its pure form, but it can also appear yellow when exposed to air due to the oxidation of iodide ions to iodine . It is soluble in water and alcohol due to its ionic nature, resulting in the formation of hydrated ions .

Scientific Research Applications

Organic Synthesis: Ester Hydrolysis

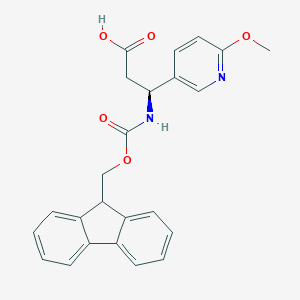

Calcium iodide is used as a protective agent in the hydrolysis of Fmoc-protected amino esters. This process is crucial for modifying amino acids, which is a significant step in solid-phase peptide synthesis (SPPS). The use of CaI2 allows for mild orthogonal ester hydrolysis conditions, which are essential for creating SPPS-ready amino acids without damaging other sensitive functional groups .

Medicinal Chemistry: Drug Manufacturing

In the health science industry, calcium iodide finds applications in the manufacturing of various pharmaceutical products. It is used in the synthesis of medicines, especially those that require iodine as a key component. Its role in drug synthesis is vital due to its reactivity and ability to form stable compounds with iodine .

Radiography: Contrast Media

Calcium iodide is utilized in the production of contrast media for radiography. Due to its high atomic number, iodine provides excellent radiopacity, which is necessary for clear imaging. CaI2, being a stable iodine compound, is suitable for use in contrast agents that help in the visualization of internal body structures during radiographic procedures .

Antimicrobial Applications: Disinfection

The antimicrobial properties of iodine make calcium iodide a valuable component in the formulation of disinfectants and wound care products. It is effective against a broad spectrum of microorganisms and is used in healthcare settings for sterilization and infection control .

Green Chemistry: Catalyst in Synthesis

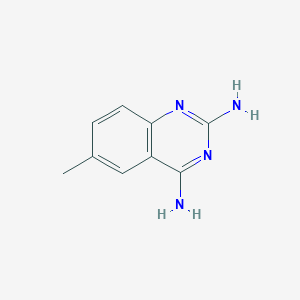

Calcium iodide serves as a catalyst in green chemistry applications. It is used in the synthesis of trisubstituted cyclic carbonates from bio-derived epoxides and carbon dioxide. This catalytic process, often carried out under visible light irradiation, is an example of utilizing CaI2 for environmentally friendly chemical reactions .

Material Science: Scintillator Development

In material science, calcium-doped cesium iodide (CsI) scintillators are developed for gamma-ray spectroscopy. Calcium iodide is added to cesium iodide to enhance the luminescence properties of the scintillators. These scintillators are crucial for detecting and measuring gamma radiation in various scientific and medical applications .

Safety And Hazards

Although it’s not highly toxic, calcium iodide can cause skin and eye irritation upon direct contact. It may also be harmful if ingested or inhaled, causing irritation to the gastrointestinal and respiratory tracts . It is advised to handle calcium iodide in a well-ventilated area or under a fume hood to prevent inhalation . Wearing appropriate protective clothing, including gloves and safety goggles, is crucial when handling this compound to prevent skin and eye contact .

properties

IUPAC Name |

calcium;diiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.2HI/h;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMYWSMUMWPJLR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ca+2].[I-].[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaI2 | |

| Record name | calcium iodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_iodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064945 | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcarea iodata | |

CAS RN |

10102-68-8 | |

| Record name | Calcium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10102-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium iodide (CaI2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium iodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8EKI9QEE2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.